molecular formula C17H17BrN2O2 B12463294 4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol

4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol

Cat. No.: B12463294
M. Wt: 361.2 g/mol
InChI Key: ZDQWPDIUCKURIP-UHFFFAOYSA-N
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Description

4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol is an organic compound that features a bromine atom, a morpholine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol typically involves the following steps:

    Formation of the imine bond: This is achieved by reacting 4-(morpholin-4-yl)aniline with 4-bromo-3-formylphenol in the presence of an acid catalyst. The reaction is carried out in a solvent such as methanol or ethanol at room temperature.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The imine bond can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

    Reduction Reactions: Products include the corresponding amine derivatives.

Scientific Research Applications

4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with target proteins, while the morpholine ring can enhance the compound’s solubility and bioavailability. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol: Unique due to the presence of the morpholine ring and bromine atom.

    4-bromo-3-[(E)-{[4-(piperidin-4-yl)phenyl]imino}methyl]phenol: Similar structure but with a piperidine ring instead of a morpholine ring.

    4-chloro-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

The presence of the morpholine ring in this compound enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry. The bromine atom also provides unique reactivity, allowing for further functionalization and derivatization.

Properties

Molecular Formula

C17H17BrN2O2

Molecular Weight

361.2 g/mol

IUPAC Name

4-bromo-3-[(4-morpholin-4-ylphenyl)iminomethyl]phenol

InChI

InChI=1S/C17H17BrN2O2/c18-17-6-5-16(21)11-13(17)12-19-14-1-3-15(4-2-14)20-7-9-22-10-8-20/h1-6,11-12,21H,7-10H2

InChI Key

ZDQWPDIUCKURIP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N=CC3=C(C=CC(=C3)O)Br

Origin of Product

United States

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